molecular formula C17H19N5O2 B12216767 8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12216767
M. Wt: 325.4 g/mol
InChI Key: XMNYMJYYMYEEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (hereafter referred to as the "target compound") belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one class of heterocycles, which are notable for their diverse biological activities, including antibacterial and antiproliferative properties . Structurally, it features a pyrimido-triazine fused core with a morpholine ring at position 2, a phenyl group at position 4, and a methyl substituent at position 8 (Figure 1).

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

8-methyl-2-morpholin-4-yl-4-phenyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C17H19N5O2/c1-12-11-14(23)22-15(13-5-3-2-4-6-13)19-16(20-17(22)18-12)21-7-9-24-10-8-21/h2-6,11,15H,7-10H2,1H3,(H,18,19,20)

InChI Key

XMNYMJYYMYEEJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyrimidinylguanidine Intermediate Formation

The synthesis typically begins with the preparation of pyrimidinylguanidine intermediates. These intermediates are synthesized via condensation reactions between cyanoguanidine derivatives and substituted pyrimidines. For example, N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)cyanamide reacts with morpholine under microwave irradiation (160–170°C, 15 min) to yield the guanidine precursor. This step is critical for introducing the morpholin-4-yl group at position 2 of the triazine ring.

Triazine Ring Annulation

The annulation of the 1,3,5-triazine ring to the pyrimidine core is achieved through regioselective reactions with aldehydes. Benzaldehyde derivatives are employed to introduce the phenyl group at position 4. For instance, heating the guanidine intermediate with benzaldehyde in acetic acid at reflux (5–9 hours) facilitates cyclization, forming the pyrimido[1,2-a][1,triazin-6-one scaffold. Microwave-assisted synthesis (165°C, 20 min) significantly improves yields (76–84%) compared to conventional methods (55–68%).

Table 1: Comparison of Annulation Methods

MethodConditionsYield (%)Time
Conventional HeatingAcetic acid, reflux55–685–9 hours
Microwave IrradiationDMF, 165°C76–8420 minutes

Reaction Mechanisms and Selectivity

Regioselective Ring Closure

The reaction between pyrimidinylguanidines and aldehydes proceeds via nucleophilic attack at N-1 of the guanidine, ensuring exclusive formation of the 1,4-dihydro isomer. Nuclear Overhauser Effect Spectroscopy (NOESY) confirms the absence of regioisomers, with the proton at C-4 appearing as a singlet (δ 5.53–7.15 ppm).

Role of Solvents and Catalysts

  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction kinetics, whereas acetic acid aids in protonation during cyclization.

  • Catalysts : No explicit catalysts are required, but excess aldehyde (1.2–1.5 equivalents) drives the reaction to completion.

Functional Group Modifications

Introduction of the Morpholin-4-yl Group

The morpholine moiety is introduced via nucleophilic aromatic substitution (S<sub>N</sub>Ar) at position 2 of the pyrimidine ring. Morpholine reacts with chloropyrimidine intermediates under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C), displacing chloride to form the desired substituent.

Methyl and Phenyl Group Incorporation

  • Methyl Group : Pre-installed in the pyrimidinylguanidine intermediate via methylation of the pyrimidine C-8 position using methyl iodide.

  • Phenyl Group : Introduced during annulation using benzaldehyde, with electronic effects of substituents (e.g., methoxy, fluoro) modulating reactivity.

Process Optimization and Scalability

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 90% and improves yields by 15–20% compared to thermal methods. For example, annulation under microwave conditions (165°C, 20 min) achieves 84% yield, whereas conventional heating requires 9 hours for 68%.

Solvent and Temperature Optimization

  • Solvent Screening : DMF outperforms ethanol and acetonitrile due to superior solubility of intermediates.

  • Temperature Control : Maintaining temperatures below 170°C prevents decomposition of the triazine ring.

Table 2: Solvent Performance in Annulation

SolventDielectric ConstantYield (%)Reaction Time
DMF36.78420 min
Acetic Acid6.2689 hours
Ethanol24.35212 hours

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : <sup>1</sup>H NMR confirms the presence of the morpholin-4-yl group (δ 3.60–3.75 ppm, m, 8H) and the C-4 proton (δ 5.71 ppm, s).

  • HPLC Purity : Reverse-phase HPLC (MeOH:H<sub>2</sub>O) shows >98% purity, with retention times consistent across batches.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular formula C<sub>18</sub>H<sub>20</sub>N<sub>6</sub>O<sub>2</sub>, with a [M+H]<sup>+</sup> peak at m/z 353.1721.

Challenges and Limitations

Byproduct Formation

Competing reactions at N-3 of the guanidine can yield minor byproducts (<5%), necessitating chromatographic purification.

Scalability Issues

Microwave reactors are limited to batch sizes <100 g, requiring adaptation for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to 8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one. For instance:

  • Mechanism of Action : These compounds have shown antiproliferative effects on various cancer cell lines, including human peripheral blood myeloma cells. They may induce apoptosis and inhibit cell migration, suggesting potential use in chemotherapy for hematological malignancies .
CompoundActivityTarget
8-methyl...AntiproliferativeHuman myeloma cells
3-phenyl...AntimigratoryCervical carcinoma cells

Analgesic Properties

Research indicates that this class of compounds exhibits analgesic effects by acting on the central nervous system. They have been patented for their low acute toxicity and effective pain relief capabilities. The ability to cross the blood-brain barrier enhances their pharmacological profile, making them suitable candidates for pain management therapies .

Thermal Stability Studies

Thermal investigations have demonstrated that the introduction of substituents significantly affects the thermal stability of these compounds. For example, variations in the phenyl moiety influence the stability and efficacy of the compound under physiological conditions. The most thermally stable derivatives are promising for drug formulation due to their enhanced shelf life and efficacy .

Case Study 1: Erythrocyte Protection

A study evaluated the effects of various derivatives on erythrocytes (red blood cells). The results indicated that certain compounds from this class exhibited protective properties against oxidative damage without causing significant hemolytic effects. This is crucial for their therapeutic applications as it suggests a favorable safety profile in vivo .

Case Study 2: Structure–Activity Relationship

A comprehensive investigation into the structure–activity relationship revealed that specific modifications in the molecular structure significantly enhance biological activity. For instance, substituents at particular positions on the phenyl ring were found to improve both anticancer and analgesic properties. This information is vital for designing more potent derivatives .

Mechanism of Action

The mechanism of action of 8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, inhibiting their function and leading to biological effects such as cell death or growth inhibition . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Substituents at positions 2, 4, and 8 significantly influence the physicochemical and biological properties of pyrimido-triazinones. Table 1 compares the target compound with structurally similar derivatives.

Table 1: Structural and Molecular Comparison of Pyrimido[1,2-a][1,3,5]triazin-6-one Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-morpholin-4-yl, 4-phenyl, 8-methyl C₁₉H₂₁N₅O₂ 351.41 High polarity (morpholine), moderate lipophilicity (phenyl) -
8a (Thioxo derivative) 2-thioxo, 4-aryl, 8-methyl Not reported - Antibacterial (MIC = 256 µg/mL)
4e (Chlorophenylamino derivative) 2-(3-chlorophenylamino), 4,8-dimethyl Not reported - Antiproliferative (IC₅₀ = 37.5 µM)
925142-35-4 (Piperazinyl derivative) 2-(4-phenylpiperazinyl), 4-(methylsulfanyl)phenyl, 8-methyl C₂₄H₂₆N₆OS 446.6 Increased bulk (piperazine), sulfur-containing substituent

Key Observations :

  • Morpholine vs. Thioxo/Amine Groups : The morpholine group in the target compound introduces hydrogen-bonding capacity and polarity, contrasting with the thioxo group in 8a, which may enhance electrophilicity .
  • Phenyl vs.

Antibacterial Activity :

  • The thioxo derivative 8a exhibits moderate antibacterial activity against E. coli and S. aureus (MIC = 256 µg/mL), attributed to the thioxo group’s electrophilic nature .

Antiproliferative Activity :

  • Compound 4e, bearing a 3-chlorophenylamino group, shows antiproliferative activity against A549 and MDA-MB231 cell lines (IC₅₀ = 37.5–51.2 µM) .

Spectral and Computational Insights

  • NMR Shifts : The morpholine protons in the target compound are expected to resonate near δ 3.7 ppm, distinct from the downfield-shifted aromatic protons in derivatives like 4l (δ 7.4–8.2 ppm) .
  • Computational Stability : Regioisomer stability studies (e.g., 4a vs. 6a) reveal that electron-donating groups stabilize rearranged products via π-delocalization, a factor relevant to the target compound’s synthetic optimization .

Biological Activity

The compound 8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O
  • Molecular Weight : 270.34 g/mol
  • IUPAC Name : this compound

This compound features a pyrimidine core fused with a triazine ring and a morpholine substituent, which may contribute to its biological activity.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to This compound . For instance:

  • Inhibition of Cell Proliferation : Research has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50_{50} values in the low micromolar range against HeLa and A375 cell lines .
CompoundCell LineIC50_{50} (µM)
Compound AHeLa0.36
Compound BA3751.8

The biological activity of this compound is attributed to several mechanisms:

  • Cyclin-dependent Kinase Inhibition : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For example, certain derivatives exhibited selectivity towards CDK2 over CDK9 with a selectivity index of 265-fold .
  • Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

In addition to anticancer properties, compounds related to This compound have shown anti-inflammatory effects:

  • COX Inhibition : Some derivatives have exhibited inhibitory activity against cyclooxygenase (COX) enzymes. For instance, certain compounds demonstrated IC50_{50} values for COX-II inhibition ranging from 0.52 μM to 22.25 μM .
CompoundCOX EnzymeIC50_{50} (µM)
PYZ16COX-II0.52
PYZ19COX-I5.01

Case Study 1: Anticancer Efficacy

A study conducted by Li et al. explored the efficacy of a series of pyrimidine derivatives in inhibiting tumor growth in xenograft models. The study found that treatment with the lead compound resulted in a significant reduction in tumor size compared to controls .

Case Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory properties of related compounds in an animal model of arthritis. The results indicated that administration led to reduced inflammation markers and improved mobility in treated subjects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.